3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-fluoropyridine
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Overview
Description
3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-fluoropyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-fluoropyridine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyrazole and azetidine rings are coupled using a suitable linker, such as a carbonyl group.
Introduction of the Fluoropyridine Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted derivatives of the fluoropyridine moiety.
Scientific Research Applications
3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole derivatives: Share the pyrazole ring structure.
Azetidine-1-carbonyl compounds: Contain the azetidine ring.
Fluoropyridine derivatives: Feature the fluoropyridine moiety.
Uniqueness
3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-5-fluoropyridine is unique due to the combination of these three distinct moieties in a single molecule, which imparts unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C13H12ClFN4O |
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Molecular Weight |
294.71 g/mol |
IUPAC Name |
[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C13H12ClFN4O/c14-11-3-17-19(8-11)7-9-5-18(6-9)13(20)10-1-12(15)4-16-2-10/h1-4,8-9H,5-7H2 |
InChI Key |
DSRNSWIDYCUWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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